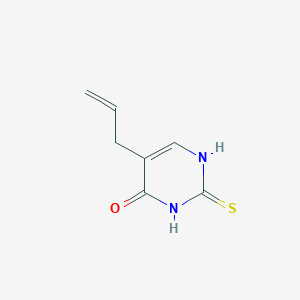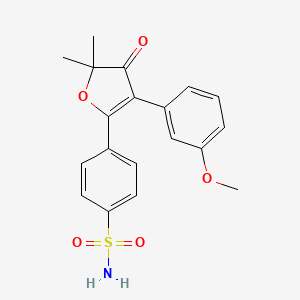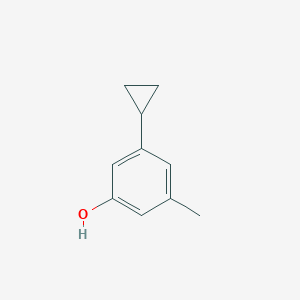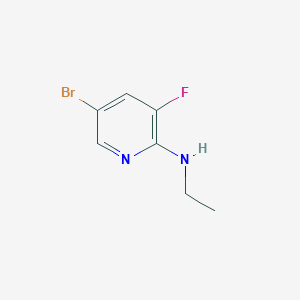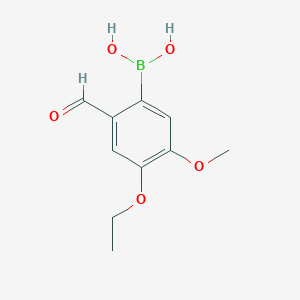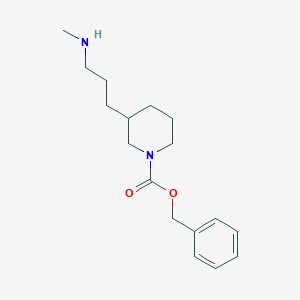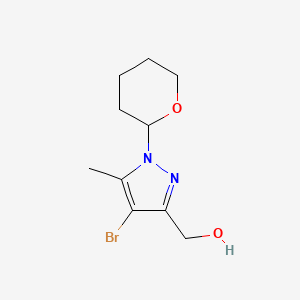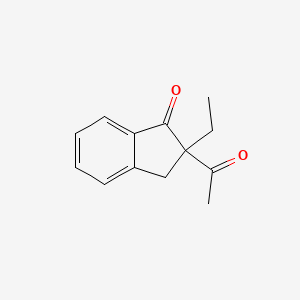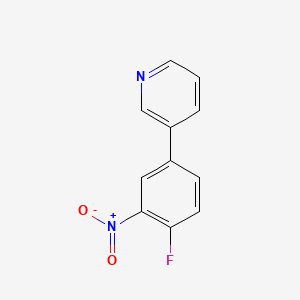
3-(4-Fluoro-3-nitrophenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-3-nitrophenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-fluorophenylpyridine using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group . Another approach includes the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom onto a nitrophenylpyridine precursor .
Industrial Production Methods
Industrial production of 3-(4-Fluoro-3-nitrophenyl)pyridine may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(4-Fluoro-3-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
科学的研究の応用
3-(4-Fluoro-3-nitrophenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of herbicides and insecticides due to its biological activity.
Materials Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Radiopharmaceuticals: Fluorinated pyridines are explored for their potential use in positron emission tomography (PET) imaging agents.
作用機序
The mechanism of action of 3-(4-Fluoro-3-nitrophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological receptors and enzymes, potentially leading to inhibitory or modulatory effects . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
3-Fluoropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Fluoro-3-nitroaniline: Contains an amino group instead of a pyridine ring, leading to different chemical properties and applications.
2-Fluoro-4-nitrophenylpyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
3-(4-Fluoro-3-nitrophenyl)pyridine is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various scientific fields .
特性
分子式 |
C11H7FN2O2 |
|---|---|
分子量 |
218.18 g/mol |
IUPAC名 |
3-(4-fluoro-3-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-10-4-3-8(6-11(10)14(15)16)9-2-1-5-13-7-9/h1-7H |
InChIキー |
UMDHAJNCWPMODX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



